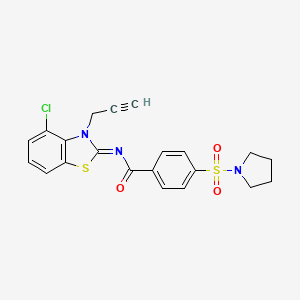

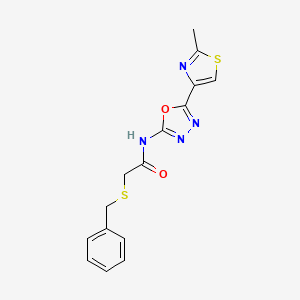

![molecular formula C7H9N B2761162 Spiro[2.3]hexane-5-carbonitrile CAS No. 872988-59-5](/img/structure/B2761162.png)

Spiro[2.3]hexane-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[2.3]hexane-5-carbonitrile, also known as SHC, is a chemical compound. It has a molecular weight of 107.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 . This indicates that the compound has a spirocyclic structure with a carbonitrile group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Potential Treatment for Parkinson’s Disease and Other Neurodegenerative Disorders

Spiro[2.3]hexane-carbonitrile derivatives, specifically indazolyl-spiro[2.3]hexane-carbonitrile, have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), making them potentially useful in treating or preventing diseases such as Parkinson’s disease and other neurodegenerative disorders. LRRK2 mutations are linked to both genetic and idiopathic Parkinson's disease, and inhibitors of LRRK2 kinase may offer therapeutic benefits (Abdel-Magid, 2019).

Synthesis and Structural Studies

A series of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives were synthesized for various applications, demonstrating features like high yields, short reaction times, and easy separation. X-ray crystallographic studies confirmed the structure of these compounds (Rajeswari, Saluja, & Khurana, 2016).

Development of Conformationally Rigid Amino Acids

Spiro-linked amino acids, which are analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile. This development is crucial for research in peptide and protein engineering (Yashin et al., 2019).

Chemical Reactions and Isomerization

The study of prototropic isomerization of spiro[2.3]hexanes reveals the chemical behavior and potential applications in organic synthesis and material science (Razin & Ulin, 2005).

Green Chemistry Applications

Green synthesis approaches using spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives highlight the role of spiro compounds in sustainable chemistry. These methods emphasize high efficiency, environmental friendliness, and reusability (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential industrial applications of spiro compounds (Gupta et al., 2018).

Safety and Hazards

The safety information available indicates that Spiro[2.3]hexane-5-carbonitrile is a dangerous compound. It has hazard statements H227, H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Mecanismo De Acción

Mode of Action

Spiro[2.3]hexane-5-carbonitrile undergoes prototropic isomerization . This process involves the rearrangement of hydrogen atoms within the molecule. Specifically, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate undergo isomerization into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .

Propiedades

IUPAC Name |

spiro[2.3]hexane-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEHCHMDJFQQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

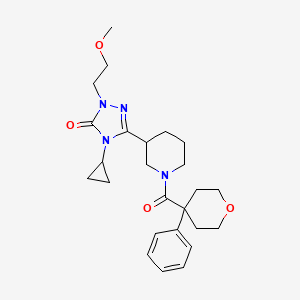

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

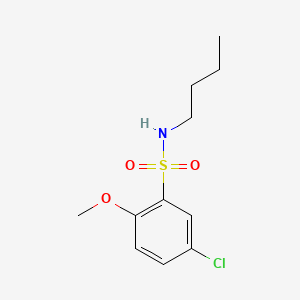

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)